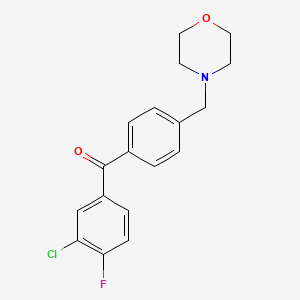
2-Azetidinomethyl-2'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinomethyl-2'-fluorobenzophenone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AF-1 and is a member of the benzophenone family. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.33 g/mol.
Scientific Research Applications
Enhanced Fluorescence and Photostability
- Aziridine Rings in Fluorophores : Replacing conventional dialkylamino substituents with three-membered aziridine rings in fluorophores, including naphthalimide, coumarin, phthalimide, and nitrobenzoxadiazole dyes, enhances brightness and photostability. This effect is also noted in azetidinyl analogs, showing potential applications in advanced fluorescence imaging (Liu et al., 2016).
Molecular Transformations in Environmental Studies
- Anaerobic Transformation Studies : Isomeric fluorophenols, including compounds related to 2-azetidinomethyl-2'-fluorobenzophenone, have been used to investigate the transformation of phenol to benzoate in environmental settings. This research helps understand the degradation processes of phenolic compounds in nature (Genthner, Townsend & Chapman, 1989).
Fluorescent Sensors Development
- Benzimidazole/Benzothiazole-Based Fluorophores : Benzimidazole and benzothiazole conjugated Schiff base fluorophores have been developed, showcasing large Stokes shifts and the ability to detect analytes like Al3+ and Zn2+. This suggests the potential of azetidinyl analogs in sensor development for specific metal ions (Suman et al., 2019).
Antibiotic Research
- Beta-Lactam Antibiotics Synthesis : The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated beta-lactam antibiotics, indicates the potential role of azetidinyl compounds in developing new antibiotics, especially against Gram-negative bacteria (Woulfe & Miller, 1985).
Catalysis and Chemical Synthesis
- Catalysis Using Molecular Imprinting : A catalyst surface with an active metal site and an NH2 binding site for o-fluorobenzophenone has been designed using molecular imprinting. This highlights the application in selective catalysis, particularly in the reduction of benzophenone derivatives (Yang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXZSZNBWEVPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643716 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-05-0 |
Source


|
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














